

Asperrubrol Quantification in Fungal Extracts: Application Notes and Protocols

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Compound of Interest

Compound Name: *Asperrubrol*

Cat. No.: *B14690011*

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Introduction

Asperrubrol, a red pigment and secondary metabolite produced by various fungi, particularly of the *Aspergillus* and *Fusarium* genera, has garnered interest for its potential biological activities. Accurate quantification of **Asperrubrol** in fungal extracts is crucial for research into its biosynthesis, optimization of production, and evaluation of its pharmacological properties. This document provides detailed application notes and experimental protocols for the quantification of **Asperrubrol** using modern analytical techniques.

Data Presentation

The following table summarizes hypothetical quantitative data for **Asperrubrol** production in different fungal species under various culture conditions. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison.

Fungal Species	Culture Medium	Fermentation Time (days)	Asperrubrol Yield (mg/L)	Reference
Aspergillus niger	Potato Dextrose Broth (PDB)	7	15.2 ± 1.8	Hypothetical Data
Aspergillus niger	Czapek-Dox Broth	7	11.5 ± 1.3	Hypothetical Data
Fusarium tricinctum	PDB	10	25.8 ± 2.5	Hypothetical Data
Fusarium culmorum	Yeast Extract Sucrose (YES) Broth	10	18.9 ± 2.1	Hypothetical Data
Aspergillus niger	PDB + Benzoic Acid (0.5 g/L)	7	28.4 ± 3.1 ^[1]	Hypothetical Data

Experimental Protocols

Fungal Culture and Metabolite Extraction

This protocol outlines the general steps for fungal cultivation and the subsequent extraction of **Asperrubrol**.

Materials:

- Fungal strain of interest (e.g., *Aspergillus niger*, *Fusarium* sp.)
- Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Czapek-Dox Broth)
- Shaking incubator
- Ethyl acetate
- Anhydrous sodium sulfate
- Rotary evaporator

- Methanol (HPLC grade)

Procedure:

- Inoculate 100 mL of sterile liquid culture medium in a 250 mL Erlenmeyer flask with a fresh fungal culture.
- Incubate the flask in a shaking incubator at 25-28°C and 150 rpm for 7-14 days.
- After the incubation period, separate the mycelium from the culture broth by filtration.
- Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
- Dissolve the crude extract in a known volume of methanol for subsequent analysis.

Quantification of **Asperrubrol** by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of **Asperrubrol** using HPLC with Diode Array Detection (DAD).

Instrumentation and Conditions:

- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: 280 nm and 490 nm.
- Injection Volume: 10 µL.

Procedure:

- **Standard Preparation:** Prepare a stock solution of purified **Asperrubrol** in methanol (1 mg/mL). From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.
- **Calibration Curve:** Inject the standard solutions into the HPLC system and record the peak area at 490 nm. Construct a calibration curve by plotting the peak area against the concentration of **Asperrubrol**.
- **Sample Analysis:** Inject the methanolic solution of the fungal extract into the HPLC system.
- **Quantification:** Identify the **Asperrubrol** peak in the sample chromatogram based on its retention time and UV-Vis spectrum compared to the standard. Quantify the amount of **Asperrubrol** in the sample using the calibration curve.

Quantification of Asperrubrol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method can be employed.

Instrumentation and Conditions:

- **LC System:** A UHPLC system is recommended for better resolution and faster analysis.
- **Mass Spectrometer:** A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Column:** C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

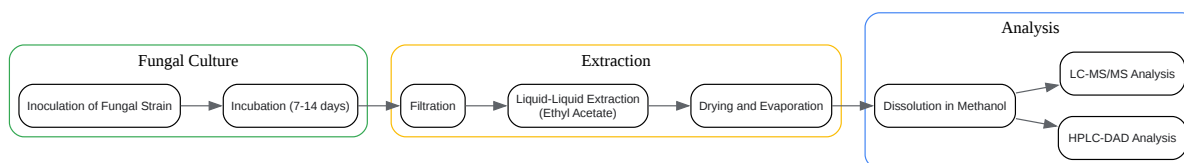
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Positive ESI.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for **Asperrubrol** (to be determined by infusion of a pure standard).

Procedure:

- Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method.
- Method Development: Infuse a standard solution of **Asperrubrol** into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).
- Analysis: Inject the standards and samples into the LC-MS/MS system.
- Quantification: Create a calibration curve using the peak areas of the MRM transitions from the standard solutions. Quantify **Asperrubrol** in the samples based on this calibration curve.

Visualizations

Experimental Workflow

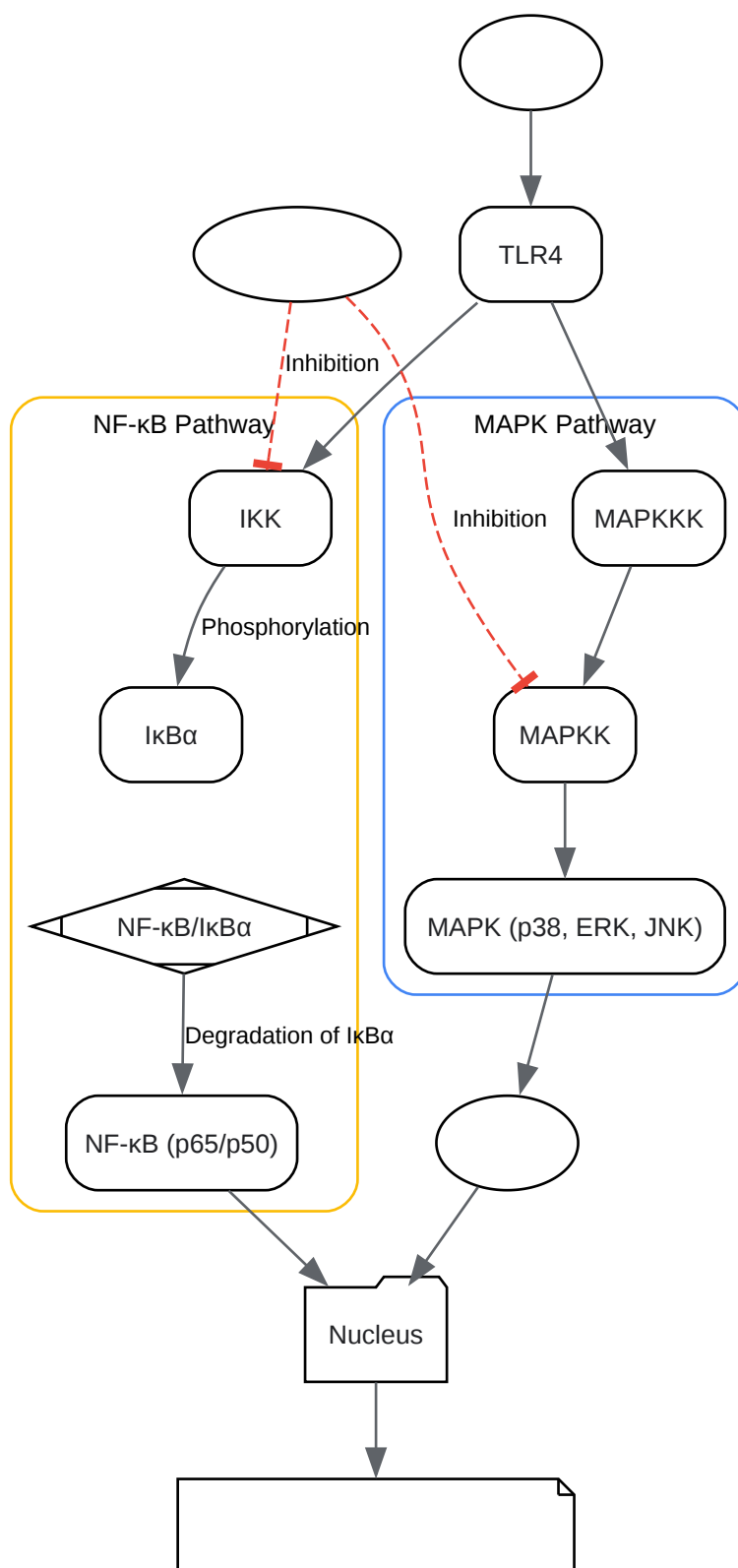


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Caption: Experimental workflow for **Asperrubrol** quantification.

Putative Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of similar fungal metabolites, **Asperrubrol** may exert its activity through the inhibition of the NF- κ B and MAPK signaling pathways.[2]



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Caption: Putative anti-inflammatory signaling pathway of **Asperrubrol**.

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References

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